5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione
Description
Properties
IUPAC Name |
5-tert-butyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMLWMNUAGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560501 | |
| Record name | 5-tert-Butyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37751-74-9 | |
| Record name | 5-tert-Butyl-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with tert-butyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form the desired thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Agricultural Applications
Nitrification Inhibitors
One of the prominent applications of 5-(tert-butyl)-1,3,4-thiadiazole-2(3H)-thione is as a nitrification inhibitor. Nitrification inhibitors are essential in agriculture to reduce nitrogen loss from fertilizers, thereby enhancing their efficiency and minimizing environmental impacts. Research indicates that derivatives of thiadiazole can significantly inhibit the nitrification process in soil, leading to improved nitrogen retention and reduced greenhouse gas emissions.
Case Study: Green Synthesis of Thiadiazole Derivatives
A study published in ChemInform highlights the green synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols as potent nitrification inhibitors. The synthesized compounds demonstrated effective inhibition rates against typical soil nitrifying bacteria, showcasing their potential for practical agricultural use .
Medicinal Chemistry
Anticancer Properties
5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione and its derivatives have been investigated for their cytotoxic properties against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for anticancer drug development.
Data Table: Cytotoxic Activity Against Cancer Cell Lines
The compound exhibited significant antiproliferative activity against several human cancer cell lines including colon (HCT116), lung (H460), and breast (MCF-7) cancers. The structure–activity relationship studies suggest that modifications at the C-5 position can enhance cytotoxicity .
Coordination Chemistry
Ligand for Transition Metals
5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione acts as a ligand for transition metal ions due to its thiol and thione tautomeric forms. This property allows it to form stable complexes with various metal ions, which can be utilized in catalysis and materials science.
Case Study: Metal Complex Formation
Research has shown that complexes formed between this thiadiazole derivative and transition metals exhibit unique electronic properties that can be harnessed in electronic materials. For instance, the formation of supramolecular architectures with metal ions has been reported to enhance the conductivity of materials .
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3h)-thione involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by the sulfur atom in the thiadiazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
- 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione () Substituent: 4-Methoxybenzylideneamino group at position 5. Impact: The methoxy group enhances electron density, improving COX-2 binding via interactions with His90 and Arg513. The planar benzylidene moiety facilitates π-π stacking in enzyme active sites.
- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione () Substituent: 4-Bromo group introduces electronegativity and steric bulk. Impact: The bromine atom enhances halogen bonding with COX-2, contributing to higher inhibitory potency (IC50 = 0.19 µM) compared to the methoxy analog (IC50 = 0.24 µM). However, bromine’s size may limit conformational flexibility in binding pockets .
5-[4-(t-Butyldimethylsilyloxy)-phenyl]-1,3,4-thiadiazole-2(3H)-thione ()
Physicochemical Properties
- Tautomerism : Thione-thiol equilibrium is influenced by substituents. The tert-butyl group’s electron-donating nature stabilizes the thione form, reducing thiol-mediated toxicity compared to compounds like 5-mercapto-1,3,4-thiadiazole derivatives .
- Solubility: The tert-butyl group lowers water solubility but improves lipid solubility, whereas amino acid conjugates (e.g., glutamic acid derivatives) enhance hydrophilicity .
- Thermal Stability : tert-butyl derivatives exhibit higher melting points (>200°C) compared to alkylthio analogs (145–146°C) due to rigid packing .
Biological Activity
5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Properties
The molecular structure of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione features a thiadiazole ring with a tert-butyl group at the 5-position. This configuration is significant as substituents on the thiadiazole ring can influence biological activity through structure-activity relationships (SAR).
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In a study evaluating various thiadiazole derivatives, compounds similar to 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione demonstrated significant cytotoxic effects against several human cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific derivative tested .
- Mechanism of Action :
Antimicrobial Activity
5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione also exhibits notable antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| S. aureus | 62.5 µg/mL | |
| K. pneumoniae | Notable biofilm inhibition | |
| Candida albicans | Moderate activity |
Additional Biological Activities
Beyond anticancer and antimicrobial effects, research indicates that thiadiazoles can possess other biological activities:
- Antioxidant Properties : Some derivatives have shown significant antioxidant capabilities which may contribute to their overall therapeutic potential.
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to modulate inflammatory responses.
Structure-Activity Relationships (SAR)
The biological activity of 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione can be influenced by various structural modifications:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Tert-butyl)-1,3,4-thiadiazole-2(3H)-thione, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via cyclization reactions starting from thiocarbazinate derivatives. For example, refluxing ethyl thiocarbazinate with CS₂ and KOH in methanol for 6 hours under controlled temperature (70–80°C) yields thiadiazole-thione derivatives. Optimization involves adjusting solvent polarity, catalyst loading (e.g., KOH), and reaction time to maximize yield (e.g., 51% as reported in similar syntheses) .
- Characterization : Confirmation of structure requires IR spectroscopy (C=S stretch at ~1350 cm⁻¹), ¹H/¹³C NMR (e.g., NH proton at δ 13.7 ppm in CDCl₃), and elemental analysis .
Q. How does the thione-thiol tautomerism influence the compound’s reactivity?
- Analysis : The thione-thiol equilibrium (C=S ↔ S–H) affects nucleophilic reactivity. IR and NMR can detect tautomeric forms: thiols show S–H stretches (~2550 cm⁻¹), while thiones exhibit C=S vibrations. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts the equilibrium, impacting subsequent alkylation or coordination chemistry .
Q. What solvents and conditions are suitable for recrystallization to ensure high purity?
- Protocol : Ethanol or benzene are preferred for slow evaporation due to the compound’s moderate solubility. Purity is confirmed via TLC (Rf ~0.48 in hexane:ethyl acetate, 7:3) and melting point consistency (e.g., 128–130°C) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and validate the molecular geometry and electronic properties of this compound?
- Approach : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates bond lengths (e.g., N–C double bonds at ~1.29 Å) and vibrational frequencies. HOMO-LUMO gaps (~4–5 eV) predict charge transfer behavior, while NMR chemical shift simulations (e.g., δ 184.2 ppm for C=S) validate experimental data .
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?
- Troubleshooting :
Experimental Validation : Reproduce assays under standardized conditions (e.g., MIC values for antifungal activity).
Docking Refinement : Use molecular dynamics to account for protein flexibility (e.g., fungal CYP51 enzyme active sites).
Meta-Analysis : Compare data across studies (e.g., oxadiazole-thiones showing IC₅₀ variability due to substituent effects) .
Q. How can S-alkyl derivatives be synthesized with regioselective control, and what analytical techniques confirm their structures?
- Synthetic Design : React the thione with alkyl halides in DMF/K₂CO₃. Regioselectivity is controlled by steric effects (e.g., tert-butyl group directs alkylation to sulfur). LC-MS and 2D NMR (¹H-¹³C HSQC) confirm substitution patterns .
Q. What mechanistic insights explain the compound’s antimicrobial activity, and how are structure-activity relationships (SARs) quantified?
- SAR Analysis :
- Electron-Withdrawing Groups : Enhance activity by increasing electrophilicity (e.g., nitro substituents improve antifungal IC₅₀ by 40%).
- Hydrophobic Moieties : Tert-butyl groups improve membrane penetration (logP ~2.5).
- Assays : Broth microdilution (CLSI guidelines) quantifies MICs against Candida spp., supported by time-kill kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
